5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide
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Overview
Description
5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group, a phenyl group, and a carboxamide group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile compound, followed by chloromethylation and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process typically includes steps such as raw material preparation, reaction optimization, product isolation, and purification. The use of advanced technologies and automation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including ligands and catalysts.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-methoxy-benzaldehyde
- 5-(Chloromethyl)isoxazoles
- 5-(Chloromethyl)furfural
Uniqueness
Compared to similar compounds, 5-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole-3-carboxamide stands out due to its unique combination of functional groups and the triazole ring structure
Properties
CAS No. |
114370-69-3 |
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Molecular Formula |
C10H9ClN4O |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
5-(chloromethyl)-4-phenyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H9ClN4O/c11-6-8-13-14-10(9(12)16)15(8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,16) |
InChI Key |
NVHJDEUBNNWALP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C(=O)N)CCl |
Origin of Product |
United States |
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